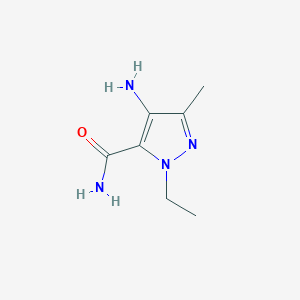

4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

Descripción general

Descripción

4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide typically involves the formation of the pyrazole ring followed by functionalization. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by subsequent alkylation and amination steps .

Industrial Production Methods: Industrial production methods often employ multi-step synthesis involving the use of catalysts and optimized reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed coupling reactions and one-pot multicomponent processes are frequently utilized .

Análisis De Reacciones Químicas

Chemical Reactions of 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

This compound is a pyrazole derivative with a reactive amino group, carboxamide functionality, and a substituted heterocyclic core. Its chemical reactivity is influenced by the electron-rich nitrogen atoms in the pyrazole ring, the nucleophilic amino group, and the carboxamide’s potential for hydrolysis or substitution. Below is a detailed analysis of its documented and inferred reactions based on structural analogs and related research.

Nucleophilic Substitution and Condensation Reactions

The amino group at the 4-position is highly reactive, enabling participation in condensation and nucleophilic substitution reactions:

Schiff Base Formation

Reaction with aldehydes or ketones under mild acidic or neutral conditions yields Schiff bases. For example:This reactivity is well-documented in pyrazole-amino derivatives .

Acylation and Alkylation

- Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., pyridine) produces N-acyl derivatives .

- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated products, though steric hindrance from the ethyl and methyl groups may limit reactivity .

Carboxamide Reactivity

The carboxamide group undergoes hydrolysis, reduction, and cyclization:

Hydrolysis

Under acidic (HCl/HO) or basic (NaOH) conditions, the carboxamide hydrolyzes to the corresponding carboxylic acid:This is critical for synthesizing pyrazole-carboxylic acid derivatives, as seen in related compounds .

Reduction

Lithium aluminum hydride (LiAlH) reduces the carboxamide to an amine:This transformation is utilized to generate bioactive amines .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Pyrazolo[1,5-a]pyrimidines

Reaction with β-diketones or α,β-unsaturated carbonyl compounds under acidic conditions leads to cyclization, forming pyrazolo-pyrimidine cores. This is a key pathway for bioactive molecule synthesis :

Triazole and Oxadiazole Derivatives

Condensation with thiourea or hydrazine derivatives produces triazole or oxadiazole rings, enhancing pharmacological potential .

Amino Group Oxidation

Controlled oxidation with agents like KMnO converts the amino group to a nitro group, though over-oxidation may degrade the pyrazole ring .

Electrophilic Substitution

The pyrazole ring’s electron-rich C4 position undergoes halogenation (e.g., bromine in acetic acid) or nitration, though substituents may direct reactivity .

Comparative Reaction Table

Mechanistic Insights

- Cyclization : Intramolecular attack by the amino group on electrophilic carbonyl carbons drives heterocycle formation .

- Hydrolysis : Acidic conditions protonate the carboxamide oxygen, facilitating nucleophilic water attack.

- Steric Effects : The ethyl and methyl groups at positions 1 and 3 hinder reactions at the pyrazole’s C4 position, favoring substitutions at the amino or carboxamide groups .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been investigated for its potential therapeutic effects, particularly in the following areas:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including:

| Cell Line | Concentration (μM) | Effect |

|---|---|---|

| MDA-MB-231 | 1 | Induces apoptosis |

| HepG2 | 10 | Inhibits cell proliferation |

| A549 | 5 | Reduces viability |

In a study, it was observed that at low concentrations (as low as 1 μM), the compound enhanced caspase-3 activity in breast cancer cells (MDA-MB-231), indicating its potential as an anticancer agent .

Enzyme Inhibition

This compound has also been explored for its ability to inhibit specific enzymes involved in disease pathways. For instance, it has shown effectiveness against Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH), which is critical in malaria treatment .

Anti-inflammatory Properties

Research has demonstrated that this compound possesses anti-inflammatory effects. In models of acute inflammation, it displayed superior efficacy compared to conventional anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Notably, it exhibited significant activity against Gram-negative bacteria, with minimum inhibitory concentrations (MIC) reported as follows:

| Bacteria | MIC (μg/ml) |

|---|---|

| Haemophilus influenzae | <62.5 |

| Escherichia coli | 250–1000 |

| Pseudomonas aeruginosa | 250–1000 |

These findings suggest that the compound could be utilized in developing new antimicrobial agents .

Industrial Applications

Beyond medicinal uses, this compound serves as a building block in the synthesis of agrochemicals and dyes. Its ability to undergo various chemical transformations allows for the creation of complex molecules used in these industries.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Case Study: Antitumor Activity

In vitro studies demonstrated that pyrazole derivatives could inhibit microtubule assembly at concentrations around 20 μM, indicating their potential use as microtubule-destabilizing agents in cancer therapy .

Case Study: Antimicrobial Efficacy

A study focused on N-substituted pyrazoles showed that certain derivatives had significant activity against both planktonic cells and biofilm-forming bacteria, highlighting their potential for treating infections caused by resistant strains .

Mecanismo De Acción

The mechanism of action of 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This compound also affects various signaling pathways, leading to its observed biological effects .

Comparación Con Compuestos Similares

- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

- Ethyl 5-amino-1-methylpyrazole-4-carboxylate

- 3-Amino-1-methyl-1H-pyrazole

Comparison: 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. The presence of the ethyl and methyl groups at specific positions on the pyrazole ring influences its interaction with molecular targets and its overall pharmacokinetic properties .

Actividad Biológica

4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound characterized by a pyrazole ring, which is notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and inflammatory conditions. The following sections detail its biological activity, synthesis methods, and research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit enzyme activity by binding to active sites, thereby blocking substrate access. This inhibition can lead to alterations in various signaling pathways, which are crucial for the compound's observed therapeutic effects.

Anticancer Properties

Research has indicated that compounds containing the pyrazole structure exhibit significant anticancer properties. In particular, studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it has been reported to enhance caspase-3 activity and induce morphological changes in breast cancer cells (MDA-MB-231) at concentrations as low as 1 μM .

Table: Summary of Anticancer Activity

| Cell Line | Concentration (μM) | Effect |

|---|---|---|

| MDA-MB-231 | 1 | Induces apoptosis |

| HepG2 | 10 | Inhibits cell proliferation |

| A549 (Lung Cancer) | 5 | Reduces viability |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Studies have demonstrated that derivatives of pyrazole can inhibit pro-inflammatory cytokines and reduce inflammation in various models. The anti-inflammatory action is thought to be mediated through the inhibition of specific pathways involved in inflammation, such as NF-kB signaling .

Antimicrobial Activity

Additionally, this compound has been evaluated for its antimicrobial properties. Research indicates that it possesses inhibitory effects against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of ethyl acetoacetate with hydrazine hydrate.

- Functionalization : Subsequent alkylation and amination steps are performed to introduce the ethyl and methyl groups at specific positions on the pyrazole ring.

Common Reagents Used

| Reaction Type | Reagents |

|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate |

| Reduction | Sodium borohydride, lithium aluminum hydride |

| Substitution | Alkyl halides, acyl chlorides |

Industrial Production Methods

In industrial settings, multi-step synthesis often employs catalysts and optimized conditions to ensure high yield and purity. Techniques such as palladium-catalyzed coupling reactions are commonly utilized .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

- Antitumor Activity : A study demonstrated that pyrazole derivatives could inhibit microtubule assembly at concentrations around 20 μM, indicating potential use as microtubule-destabilizing agents in cancer therapy .

- Enzyme Inhibition : Research on enzyme inhibitors has shown that compounds similar to 4-Amino-1-ethyl-3-methyl-1H-pyrazole can effectively inhibit PfDHODH (Plasmodium falciparum Dihydroorotate Dehydrogenase), which is critical for malaria treatment .

- Inflammatory Response : Another study highlighted the anti-inflammatory effects of substituted pyrazoles in models of acute inflammation, where they demonstrated superior efficacy compared to conventional anti-inflammatory drugs like diclofenac .

Propiedades

IUPAC Name |

4-amino-2-ethyl-5-methylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-3-11-6(7(9)12)5(8)4(2)10-11/h3,8H2,1-2H3,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRCATJFABPUHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80550513 | |

| Record name | 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89239-62-3 | |

| Record name | 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.